

# N-Nitroso guvacoline-d4 background information

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## Compound of Interest

Compound Name: *N-Nitroso guvacoline-d4*

Cat. No.: *B1147079*

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## An In-depth Technical Guide to N-Nitroso Guvacoline-d4

This technical guide provides a comprehensive overview of **N-Nitroso guvacoline-d4**, a deuterated analog of the areca nut-derived nitrosamine, N-Nitrosoguvacoline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, biological activities, and toxicological profile.

## Chemical and Physical Properties

**N-Nitroso guvacoline-d4** is the deuterated form of N-Nitrosoguvacoline, an N-nitrosamine derived from arecoline, a major alkaloid present in the areca nut.<sup>[1]</sup> The "-d4" designation indicates the presence of four deuterium atoms, which replace four hydrogen atoms in the molecule. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of N-Nitroso guvacoline.<sup>[2]</sup>

Table 1: Chemical and Physical Properties of N-Nitroso Guvacoline and its Deuterated Analog

Property	N-Nitroso Guvacoline	N-Nitroso Guvacoline-d4
IUPAC Name	methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate[3]	methyl 1-nitroso-1,2,5,6-tetrahydropyridine-3-carboxylate-d4
Synonyms	NG, NGL, Nitrosoguvacoline[1]	Nitrosoguvacoline-d4
CAS Number	55557-02-3[3]	1330277-21-8[4]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> [3]	C <sub>7</sub> H <sub>6</sub> D <sub>4</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	170.17 g/mol [3]	174.19 g/mol
Appearance	Yellow oil or liquid[1][5]	Not specified, likely a yellow oil/liquid
SMILES	<chem>COC(=O)C1=CCCN(C1)N=O</chem> [3]	Not available

## Experimental Protocols

### Synthesis of N-Nitroso Guvacoline

A general method for the synthesis of N-Nitrosoguvacoline involves the nitrosation of its precursor, guvacoline (the N-demethylated derivative of arecoline).[1]

Experimental Protocol (based on Lijinsky and Taylor, 1976):[1]

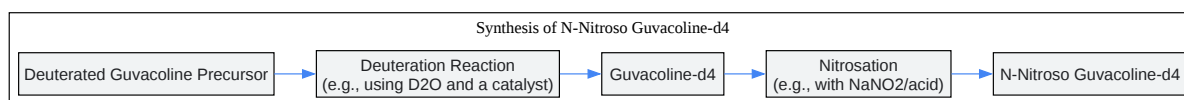
- **Preparation of Guvacine:** Guvacine is synthesized from 3-carbethoxy-4-piperidone through hydrogenation to the corresponding piperidinol. This is followed by dehydration and de-esterification using hydrogen chloride gas at 200°C.
- **Esterification:** The resulting guvacine is then esterified with diazomethane to yield guvacoline.
- **Nitrosation:** Guvacoline is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield N-Nitrosoguvacoline. The reaction is typically carried out in an aqueous solution at a controlled pH.

- Purification: The product is then extracted with an organic solvent and purified using chromatographic techniques.

## Proposed Synthesis of N-Nitroso Guvacoline-d4

A specific protocol for the synthesis of **N-Nitroso guvacoline-d4** is not readily available in the public domain. However, a plausible approach would involve the synthesis of deuterated guvacoline followed by nitrosation.

Proposed Experimental Workflow:



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Caption: Proposed workflow for the synthesis of **N-Nitroso guvacoline-d4**.

Methodology:

- Synthesis of a Deuterated Precursor: A suitable precursor to guvacoline would be synthesized or obtained.
- Deuteration: The precursor would undergo a deuterium exchange reaction. This can often be achieved by heating the compound in the presence of a deuterium source like D<sub>2</sub>O with a suitable catalyst (e.g., a palladium-based catalyst).<sup>[6]</sup>
- Conversion to Guvacoline-d4: The deuterated precursor would then be converted to guvacoline-d4 through a series of reactions analogous to the synthesis of non-deuterated guvacoline.
- Nitrosation: The final step would be the nitrosation of guvacoline-d4 to yield **N-Nitroso guvacoline-d4**.

## Analytical Methodology: Quantification by LC-MS/MS

**N-Nitroso guvacoline-d4** is primarily used as an internal standard for the accurate quantification of N-Nitroso guvacoline in various matrices using isotope dilution mass spectrometry.<sup>[2][7]</sup>

Representative LC-MS/MS Protocol:<sup>[8][9][10]</sup>

- Sample Preparation:
  - A known amount of the sample (e.g., biological fluid, drug substance) is accurately weighed.
  - A precise volume of a standard solution of **N-Nitroso guvacoline-d4** is added to the sample.
  - The sample is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  - The extract is concentrated and reconstituted in the mobile phase for analysis.
- Liquid Chromatography (LC) Conditions:
  - Column: A reverse-phase C18 column (e.g., Xselect® HSS T3).<sup>[9]</sup>
  - Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol (e.g., 2:8) with 0.1% formic acid (Mobile Phase B).<sup>[9]</sup>
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS) Conditions:
  - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
  - N-Nitroso Guvacoline: Precursor ion (m/z 171.1) to a specific product ion.
  - **N-Nitroso Guvacoline-d4**: Precursor ion (m/z 175.1) to a corresponding product ion.
- Quantification: The concentration of N-Nitroso guvacoline in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Metabolism and Pharmacokinetics

In vivo studies in rats have shown that N-Nitrosoguvacoline is metabolized to N-nitrosohipicotic acid, which is the major metabolite excreted in the urine.<sup>[1][11]</sup> When administered orally to rats, a significant portion of the N-Nitrosoguvacoline dose (66-85%) is excreted as N-nitrosohipicotic acid.<sup>[11]</sup>

While specific pharmacokinetic parameters for N-Nitroso guvacoline are not readily available, studies on other tobacco-specific nitrosamines in rats have reported biological half-lives ranging from approximately 25 minutes to over 500 minutes, indicating species- and compound-specific differences in their disposition.<sup>[12]</sup>

## Toxicology and Biological Activity

### Carcinogenicity and Genotoxicity

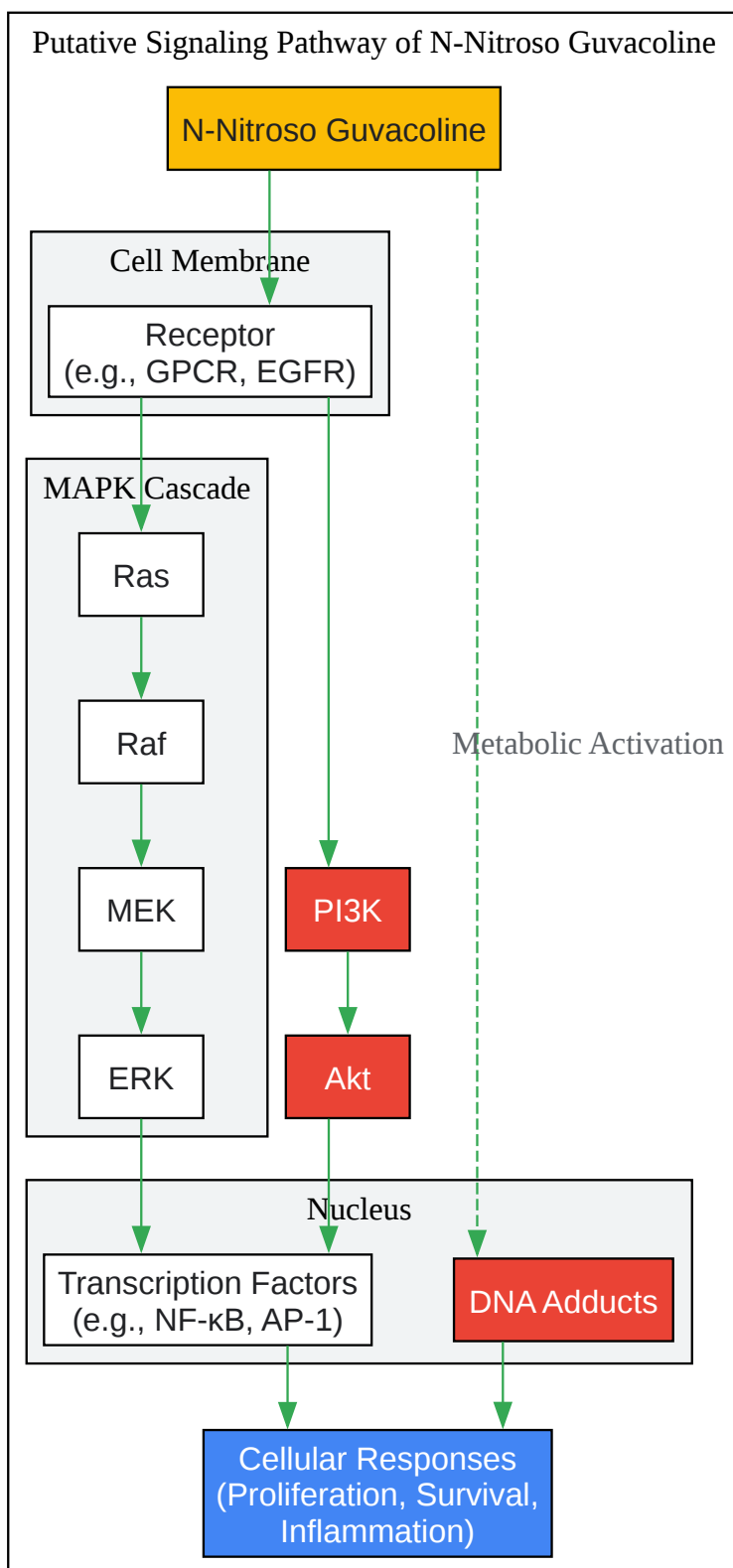
The International Agency for Research on Cancer (IARC) has classified N-Nitrosoguvacoline in Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence from animal studies.<sup>[1][3]</sup> Some studies in rats have shown a potential link to pancreatic adenomas, while others found no significant increase in tumor incidence.<sup>[1]</sup>

N-Nitrosoguvacoline has been shown to be weakly mutagenic in *Salmonella typhimurium* strains TA98 and TA100 in the Ames test.<sup>[13]</sup> In cultured human buccal epithelial cells, N-Nitrosoguvacoline was found to decrease cell survival and cellular thiol levels.<sup>[14][15][16]</sup> The genotoxicity of N-nitroso compounds is generally attributed to their metabolic activation to electrophilic intermediates that can form DNA adducts.<sup>[17][18]</sup>

## Putative Signaling Pathway Involvement

Direct evidence for the specific signaling pathways modulated by N-Nitroso guvacoline is limited. However, based on studies of its precursor, arecoline, and other structurally related nitrosamines like the tobacco-specific nitrosamine NNK, a putative mechanism of action can be proposed. Arecoline and NNK have been shown to activate pro-survival and pro-inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Activation of these pathways can lead to a variety of cellular responses that contribute to carcinogenesis, such as increased cell proliferation, inhibition of apoptosis, and promotion of metastasis.



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Caption: A putative signaling pathway for N-Nitroso guvacoline.

This diagram illustrates a hypothetical model where N-Nitroso guvacoline may interact with cell surface receptors, leading to the activation of downstream signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways can, in turn, modulate the activity of transcription factors that regulate key cellular processes. Additionally, metabolic activation of N-Nitroso guvacoline can lead to the formation of DNA adducts, contributing to its genotoxic effects.

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